2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide
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Overview
Description
2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with an ethyl group and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation, where the quinoline is treated with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Sulfanylacetamide Moiety: The final step involves the nucleophilic substitution reaction where the ethylquinoline is reacted with chloroacetamide in the presence of a base such as sodium hydride to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring or the sulfanyl group, resulting in the formation of dihydroquinoline derivatives or thiol derivatives, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives and thiol derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of novel materials with unique properties, such as luminescent materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and immune response, contributing to its biological effects.
Comparison with Similar Compounds
- 2-[(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(8-quinolinyl)acetamide
- N-(4-Chloro-3-nitrophenyl)-2-((4,6-dimethyl-2-pyrimidinyl)sulfanyl)acetamide
Comparison:
- Uniqueness: 2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide is unique due to its specific substitution pattern on the quinoline ring and the presence of the sulfanylacetamide moiety. This structural uniqueness contributes to its distinct biological activities and potential applications.
- Biological Activity: Compared to similar compounds, this compound may exhibit different levels of potency and selectivity in its biological effects, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C13H14N2OS |
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Molecular Weight |
246.33 g/mol |
IUPAC Name |
2-(3-ethylquinolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C13H14N2OS/c1-2-9-7-10-5-3-4-6-11(10)15-13(9)17-8-12(14)16/h3-7H,2,8H2,1H3,(H2,14,16) |
InChI Key |
PIQGRZKOLARLOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC=CC=C2N=C1SCC(=O)N |
Origin of Product |
United States |
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